N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide
Description
N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide: is an organic compound with the molecular formula C20H24N4O5 and a molecular weight of 400.42836 g/mol . This compound is often used in biochemical research, particularly in the study of enzyme kinetics and protease activity.
Properties
IUPAC Name |
benzyl N-[(5S)-5-amino-6-(4-nitroanilino)-6-oxohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5/c21-18(19(25)23-16-9-11-17(12-10-16)24(27)28)8-4-5-13-22-20(26)29-14-15-6-2-1-3-7-15/h1-3,6-7,9-12,18H,4-5,8,13-14,21H2,(H,22,26)(H,23,25)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWWDWRCPARCIQ-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide typically involves the protection of the lysine amino group with a benzyloxycarbonyl (Cbz) group. The p-nitroanilide moiety is then introduced through a coupling reaction. The general synthetic route includes:
Protection of Lysine: The epsilon-amino group of L-lysine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Coupling Reaction: The protected lysine is then coupled with p-nitroaniline using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale Protection: Using large reactors for the protection of lysine with benzyloxycarbonyl chloride.
Efficient Coupling: Employing high-efficiency coupling reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions:
Hydrolysis: Proteases such as trypsin in a buffered aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst in an organic solvent.
Major Products:
Hydrolysis: L-lysine and p-nitroaniline.
Reduction: N-epsilon-Benzyloxycarbonyl-L-lysine p-phenylenediamine.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Investigated for its potential use in drug development and as a diagnostic tool for enzyme-related diseases .
Industry:
Mechanism of Action
Mechanism: N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide acts as a substrate for proteases. The enzyme cleaves the compound at the peptide bond, releasing p-nitroaniline, which can be quantitatively measured. This reaction is used to study the kinetics and specificity of proteases .
Molecular Targets and Pathways:
Proteases: The primary molecular targets are proteases such as trypsin and chymotrypsin.
Comparison with Similar Compounds
N-epsilon-Carbobenzyloxy-L-lysine: Similar in structure but lacks the p-nitroanilide moiety.
N-alpha-Benzyloxycarbonyl-L-lysine: The protection group is on the alpha-amino group instead of the epsilon-amino group.
Uniqueness: N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide is unique due to its dual functionality as both a protected amino acid and a chromogenic substrate for protease activity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
